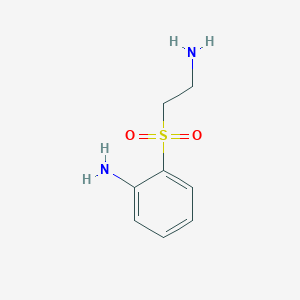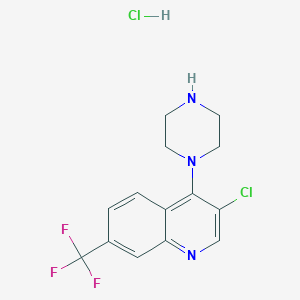
2-(2-Aminoethanesulfonyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, 2-[(2-aminoethyl)sulfonyl]-: is an organic compound with the molecular formula C8H12N2O2S. It is a derivative of benzenamine, where the amino group is substituted with a 2-[(2-aminoethyl)sulfonyl] group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Benzenamine, 2-[(2-aminoethyl)sulfonyl]- typically begins with benzenamine and 2-chloroethylamine hydrochloride.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 2-chloroethylamine hydrochloride by the amino group of benzenamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of Benzenamine, 2-[(2-aminoethyl)sulfonyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the purification process is often automated to ensure consistency and efficiency.
化学反应分析
Types of Reactions:
Oxidation: Benzenamine, 2-[(2-aminoethyl)sulfonyl]- can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can also undergo reduction reactions, where the sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The amino group in Benzenamine, 2-[(2-aminoethyl)sulfonyl]- can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Sulfide or thiol derivatives.
Substitution Products: Various acylated or alkylated derivatives.
科学研究应用
Chemistry:
- Benzenamine, 2-[(2-aminoethyl)sulfonyl]- is used as an intermediate in the synthesis of various organic compounds.
- It serves as a building block for the preparation of more complex molecules.
Biology:
- The compound is used in the study of enzyme inhibition and protein interactions.
- It is also used in the development of biochemical assays.
Medicine:
- Benzenamine, 2-[(2-aminoethyl)sulfonyl]- has potential applications in drug development, particularly as an inhibitor of specific enzymes.
- It is being investigated for its therapeutic potential in various diseases.
Industry:
- The compound is used in the production of dyes, pigments, and other industrial chemicals.
- It is also used in the manufacture of specialty chemicals and materials.
作用机制
Molecular Targets and Pathways:
- Benzenamine, 2-[(2-aminoethyl)sulfonyl]- exerts its effects by interacting with specific enzymes and proteins.
- It acts as an inhibitor of serine proteases, which are enzymes involved in various physiological processes.
- The compound binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity.
相似化合物的比较
Benzenesulfonamide: Similar in structure but lacks the 2-[(2-aminoethyl)] group.
4-(2-Aminoethyl)benzenesulfonamide: Similar but with a different substitution pattern on the benzene ring.
N-(2-Aminoethyl)benzenesulfonamide: Similar but with the aminoethyl group directly attached to the sulfonamide group.
Uniqueness:
- Benzenamine, 2-[(2-aminoethyl)sulfonyl]- is unique due to the presence of both an amino group and a sulfonyl group, which allows it to participate in a wide range of chemical reactions.
- Its ability to inhibit serine proteases makes it valuable in biochemical research and drug development.
属性
CAS 编号 |
76806-16-1 |
|---|---|
分子式 |
C8H12N2O2S |
分子量 |
200.26 g/mol |
IUPAC 名称 |
2-(2-aminoethylsulfonyl)aniline |
InChI |
InChI=1S/C8H12N2O2S/c9-5-6-13(11,12)8-4-2-1-3-7(8)10/h1-4H,5-6,9-10H2 |
InChI 键 |
YJBOILFMNYDTCL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,4S,7R,7aS)-2-[(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl]hexahydro-1H-4,7-methanoisoindole-1,3-dione hydrochloride](/img/structure/B12065584.png)

![1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-](/img/structure/B12065587.png)
![6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065592.png)



![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)
![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)

![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)


![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)
